Norethindrone-d7 (Major)
Description
Properties
Molecular Formula |
C₂₀H₁₉D₇O₂ |
|---|---|
Molecular Weight |
305.46 |
Synonyms |
(17α)-17-Hydroxy-19-norpregn-4-en-20-yn-3-one; 19-Nor-17α− -ethynyl-4-androsten-17β-ol-3-one-d7; 17α-Ethynyl-19-nortestosterone-d7; 19-Norethisterone-d7; Levonorgestrel Impurity U (EP)-d7 |
Origin of Product |
United States |
Synthetic Pathways and Isotopic Incorporation for Research Grade Norethindrone D7
Strategies for Deuterium (B1214612) Labeling in Steroid Synthesis
The introduction of deuterium into the steroid skeleton requires carefully chosen synthetic strategies to ensure high levels of isotopic enrichment at the desired positions without compromising the chemical integrity of the molecule.
Specific Deuteration Positions and Their Research Implications
In Norethindrone-d7 (Major), the seven deuterium atoms are strategically incorporated at positions that are not readily exchanged under physiological conditions. Based on the chemical structure, these positions are typically on the steroid's A and B rings.
The primary research implication of this specific deuteration pattern is its use as an internal standard in bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). biopharmaservices.com The mass difference of seven daltons between Norethindrone-d7 and unlabeled Norethindrone (B1679910) allows for their distinct detection, which is crucial for correcting for variations during sample preparation and analysis. biopharmaservices.com This ensures high accuracy and precision in quantifying Norethindrone and its metabolites in biological matrices like plasma and urine.
Furthermore, deuteration at metabolically stable positions can also be used to investigate the kinetic isotope effect, potentially leading to a slower rate of metabolism compared to the non-deuterated parent drug. nih.govjuniperpublishers.com This can result in an altered pharmacokinetic profile, including increased half-life and exposure. nih.govmedchemexpress.com While the primary purpose of Norethindrone-d7 is as an internal standard, the principles of its design are rooted in the broader goals of using deuterium in drug discovery to enhance metabolic stability and reduce toxicity. juniperpublishers.com
Table 1: Deuteration Profile of Norethindrone-d7 (Major)
| Parameter | Description |
| Compound Name | Norethindrone-d7 (Major) |
| Molecular Formula | C₂₀H₁₉D₇O₂ |
| Number of Deuterium Atoms | 7 |
| Common Application | Internal Standard for quantitative mass spectrometry |
| Key Research Area | Pharmacokinetics, drug metabolism |
Methodologies for Deuterium Introduction (e.g., Catalytic Exchange, Reductive Deuteration)
Several methodologies can be employed for the introduction of deuterium into the steroid framework. The choice of method depends on the desired positions of labeling and the chemical functionalities present in the precursor molecules.
Catalytic Exchange: This method involves the use of a catalyst, often a noble metal such as palladium or platinum, to facilitate the exchange of hydrogen atoms with deuterium from a deuterium source, such as deuterium gas (D₂) or deuterated solvents like D₂O. For steroids, this can be a versatile technique. A modified phase transfer catalyzed exchange procedure has been reported for the one-step preparation of deuterium-labeled Norethindrone. nih.gov However, it was noted that Norethindrone is poorly exchanged under certain conditions, highlighting the need for carefully optimized reaction parameters. nih.gov
Reductive Deuteration: This approach involves the reduction of a suitable precursor containing a double bond or a carbonyl group with a deuterium-donating reagent. For instance, the reduction of an enone system within the steroid A-ring using a deuterium source in the presence of a catalyst can introduce deuterium atoms at specific positions. Another example is the reduction of a ketone to a hydroxyl group using a deuterated reducing agent like sodium borodeuteride (NaBD₄), followed by further chemical modifications.
A plausible synthetic route for Norethindrone-d7 could involve a multi-step process starting from a suitable steroid precursor. This might include selective oxidation to introduce carbonyl groups at desired locations, followed by base-catalyzed enolization in the presence of a deuterated solvent (e.g., MeOD) to achieve H/D exchange at adjacent carbon atoms. Subsequent reduction steps using deuterated reagents could then be employed to introduce further deuterium atoms and restore the desired stereochemistry.
Purification and Isolation Techniques for Labeled Norethindrone
Following the synthesis, the purification and isolation of Norethindrone-d7 are critical to ensure a high degree of chemical and isotopic purity. A combination of chromatographic and crystallization techniques is typically employed.
Chromatographic Methods:
Flash Column Chromatography: This is a common initial purification step to separate the deuterated product from unreacted starting materials, reagents, and major byproducts.
High-Performance Liquid Chromatography (HPLC): Preparative HPLC is often used for the final purification step to achieve high chemical purity. A reversed-phase C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) is a common choice for steroid purification.
Crystallization: Recrystallization from a suitable solvent system can be a highly effective method for removing minor impurities and obtaining a crystalline product with high purity. For unlabeled Norethindrone, purification processes involving dissolution in solvents like dimethylformamide followed by the addition of water to induce crystallization have been patented. Similar principles can be applied to the deuterated analog.
The entire purification process is guided by analytical monitoring to assess the purity at each stage.
Analytical Verification of Deuterium Incorporation and Purity
Spectroscopic Methods for Isotopic Enrichment Assessment
Mass Spectrometry (MS): High-resolution mass spectrometry is the primary tool for determining the level of deuterium incorporation. By comparing the mass spectrum of the deuterated compound with that of an unlabeled standard, the mass shift corresponding to the number of incorporated deuterium atoms can be precisely measured. The isotopic distribution pattern in the mass spectrum provides a quantitative measure of the isotopic enrichment, indicating the percentage of molecules that contain the desired seven deuterium atoms.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H (proton) and ²H (deuterium) NMR spectroscopy are powerful techniques for confirming the positions of deuterium labeling.
¹H NMR: In the ¹H NMR spectrum of Norethindrone-d7, the signals corresponding to the protons at the deuterated positions will be significantly diminished or absent compared to the spectrum of unlabeled Norethindrone.
²H NMR: A ²H NMR spectrum will show signals at the chemical shifts corresponding to the positions where deuterium has been incorporated, providing direct evidence of successful labeling.
Chromatographic Techniques for Chemical Purity Determination
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): These are the standard methods for assessing the chemical purity of the final product. The labeled compound is injected into the HPLC or UPLC system, and the detector response is monitored. Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. A purity of >98% is typically required for research-grade material.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique combines the separation power of liquid chromatography with the high sensitivity and selectivity of mass spectrometry. It is not only used for quantitative bioanalysis but also for the characterization and purity assessment of the labeled standard itself, ensuring that no significant impurities co-elute with the main compound.
Table 2: Analytical Techniques for Norethindrone-d7 Verification
| Technique | Purpose | Key Information Provided |
| High-Resolution Mass Spectrometry (HRMS) | Isotopic Enrichment Assessment | Molecular weight confirmation, isotopic distribution, percentage of deuteration |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Isotopic Position and Enrichment Verification | Confirmation of deuterium locations, structural integrity |
| High-Performance Liquid Chromatography (HPLC) | Chemical Purity Determination | Percentage of the main compound, detection of impurities |
| Ultra-Performance Liquid Chromatography (UPLC) | Chemical Purity Determination | Higher resolution and faster analysis compared to HPLC |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Purity and Identity Confirmation | Separation of impurities, mass-to-charge ratio confirmation |
Advanced Analytical Applications of Norethindrone D7 in Bioanalysis
Role as an Internal Standard in Quantitative Mass Spectrometry
The chemical structure of Norethindrone-d7 is identical to that of Norethindrone (B1679910), with the exception of seven hydrogen atoms being replaced by their heavier isotope, deuterium (B1214612). This isotopic labeling results in a compound that is chemically and physically very similar to the unlabeled analyte but has a distinct, higher mass. This property is fundamental to its function as an internal standard in mass spectrometry-based quantification, effectively compensating for variations in sample preparation and instrument response. silae.it
Isotope Dilution Mass Spectrometry Principles with Norethindrone-d7
Isotope Dilution Mass Spectrometry (IDMS) is a powerful quantitative technique that relies on the addition of a known amount of an isotopically labeled standard, such as Norethindrone-d7, to a sample containing the unlabeled analyte (Norethindrone). mdpi.com The fundamental principle of IDMS is that the isotopically labeled internal standard behaves almost identically to the native analyte during sample extraction, purification, and ionization in the mass spectrometer. silae.it
By measuring the ratio of the mass spectrometric signal of the analyte to that of the internal standard, any loss of analyte during the analytical process can be accurately corrected. This is because an equivalent proportion of the internal standard will also be lost. The concentration of the native analyte in the original sample can then be precisely calculated based on the measured isotope ratio, the known amount of the added internal standard, and the sample volume. This method provides a high degree of accuracy and precision, making it a gold standard for quantitative bioanalysis.
Applications in Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methodologies
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most prevalent technique for the quantification of Norethindrone in biological fluids, and Norethindrone-d7 is an ideal internal standard for these methods. In a typical LC-MS/MS workflow, the sample extract is first separated chromatographically to isolate Norethindrone and Norethindrone-d7 from other matrix components. Subsequently, the separated compounds are ionized and detected by the mass spectrometer.
Multiple Reaction Monitoring (MRM) is the most common acquisition mode used for quantification. In MRM, a specific precursor ion for both Norethindrone and Norethindrone-d7 is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process provides a high degree of selectivity and sensitivity. For instance, a common mass transition for Norethindrone is m/z 299.2 → 109.0, while for a closely related labeled standard, Norethindrone-¹³C₂, the transition is m/z 301.2 → 109.0. researchgate.net The use of Norethindrone-d7 would involve monitoring a similarly shifted precursor ion mass.
The application of Norethindrone-d7 as an internal standard in LC-MS/MS methods has been demonstrated in various studies for the quantification of Norethindrone in human plasma. silae.it These methods are crucial for pharmacokinetic studies and therapeutic drug monitoring.
Applications in Gas Chromatography-Mass Spectrometry (GC-MS) Methodologies
While LC-MS/MS is more commonly employed, Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for the analysis of Norethindrone. However, due to the low volatility of steroid hormones, a derivatization step is typically required to convert them into more volatile and thermally stable compounds suitable for GC analysis. researchgate.net
A common derivatization technique is trimethylsilylation, which involves reacting the hydroxyl groups of Norethindrone with a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), to form trimethylsilyl (B98337) (TMS) ethers. sigmaaldrich.comcaltech.edu Norethindrone-d7, when used as an internal standard in GC-MS, undergoes the same derivatization reaction. The resulting TMS-derivatized Norethindrone and Norethindrone-d7 are then separated on a GC column and detected by the mass spectrometer.
The use of a deuterated internal standard like Norethindrone-d7 in GC-MS analysis helps to correct for any variability in the derivatization reaction efficiency, as well as for any losses during sample injection and analysis. nih.gov This ensures accurate and reliable quantification of Norethindrone in complex biological samples.
Development and Validation of Bioanalytical Methods Utilizing Norethindrone-d7
The development of a robust and reliable bioanalytical method is a multi-step process that involves careful optimization of sample preparation, chromatographic separation, and mass spectrometric detection. The validation of the developed method is then performed to ensure its accuracy, precision, selectivity, and stability, adhering to regulatory guidelines.
Sample Preparation Techniques for Deuterated Steroid Analysis
The choice of sample preparation technique is critical for removing interfering substances from the biological matrix and concentrating the analyte of interest. The two most common techniques for the analysis of steroids like Norethindrone are liquid-liquid extraction (LLE) and solid-phase extraction (SPE). aurorabiomed.comkjhil.com
Liquid-Liquid Extraction (LLE): This technique involves the partitioning of the analyte from an aqueous sample (e.g., plasma) into an immiscible organic solvent. aurorabiomed.com LLE is a relatively simple and cost-effective method. However, it can sometimes be less selective and may lead to the formation of emulsions. aurorabiomed.com
Solid-Phase Extraction (SPE): SPE utilizes a solid sorbent material packed in a cartridge or a well plate to selectively adsorb the analyte from the liquid sample. waters.com Interfering components are washed away, and the purified analyte is then eluted with a suitable solvent. SPE often provides cleaner extracts and higher analyte recovery compared to LLE. labmanager.com
In both LLE and SPE, Norethindrone-d7 is added to the sample at the beginning of the extraction process to account for any analyte loss during these steps.
Optimization of Chromatographic and Mass Spectrometric Parameters
Chromatographic Parameters: The goal of chromatographic optimization is to achieve a good separation of Norethindrone and Norethindrone-d7 from endogenous matrix components, ensuring a stable and reproducible retention time. Key parameters that are optimized include the choice of the analytical column, the mobile phase composition (including organic solvent and additives), the flow rate, and the column temperature. For LC-MS/MS analysis, reversed-phase chromatography with a C18 column is commonly used. nih.govijpsonline.com
Mass Spectrometric Parameters: Optimization of mass spectrometric parameters is crucial for achieving the desired sensitivity and selectivity. This involves tuning the instrument to obtain the optimal signal for the specific mass transitions of Norethindrone and Norethindrone-d7. Important parameters include the ionization source settings (e.g., electrospray voltage, source temperature), declustering potential (DP), and collision energy (CE). bioanalysis-zone.comnih.gov The declustering potential is optimized to prevent the formation of ion clusters, while the collision energy is adjusted to achieve the most efficient fragmentation of the precursor ion into the desired product ion. bioanalysis-zone.comnih.gov
The following interactive data tables provide examples of optimized parameters that could be used in a bioanalytical method for Norethindrone utilizing Norethindrone-d7 as an internal standard, based on published data for Norethindrone and similar labeled standards. researchgate.netnih.govnih.govresearchgate.net
Table 1: Example LC-MS/MS Parameters for Norethindrone Analysis
| Parameter | Setting |
|---|---|
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Precursor Ion (m/z) for Norethindrone | 299.2 |
| Product Ion (m/z) for Norethindrone | 109.0 |
| Precursor Ion (m/z) for Norethindrone-d7 (hypothetical) | 306.2 |
| Product Ion (m/z) for Norethindrone-d7 (hypothetical) | 116.0 |
| Declustering Potential (DP) | 40-80 V |
| Collision Energy (CE) | 25-45 eV |
Table 2: Example Chromatographic Conditions for Norethindrone Analysis
| Parameter | Condition |
|---|---|
| Column | C18, 2.1 x 50 mm, 1.7 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile (B52724) |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Table 3: Representative Method Validation Data
| Parameter | Result |
|---|---|
| Linearity (ng/mL) | 0.05 - 50 |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 10% |
| Accuracy (% Bias) | ± 15% |
| Recovery (%) | > 85% |
Assessment of Analytical Performance Parameters (e.g., Selectivity, Linearity, Precision, Accuracy)
The use of Norethindrone-d7 as an internal standard is pivotal in establishing robust and reliable bioanalytical methods for the quantification of norethindrone in complex biological matrices. The validation of such methods involves a thorough assessment of several key performance parameters to ensure the data generated is accurate and reproducible.
Selectivity is the ability of the analytical method to differentiate and quantify the analyte in the presence of other components in the sample. In the context of bioanalysis of norethindrone using a deuterated internal standard, selectivity is demonstrated by the absence of interfering peaks at the retention times of both norethindrone and Norethindrone-d7 in blank matrix samples. Chromatographic conditions are optimized to separate the analytes of interest from potential interferences.
Linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. For the quantification of norethindrone, calibration curves are typically generated by plotting the peak area ratio of norethindrone to Norethindrone-d7 against the concentration of norethindrone. A linear relationship is generally observed over a specific concentration range, with a correlation coefficient (r²) of >0.99 indicating a good fit. For instance, a liquid chromatographic method with tandem mass spectrometric detection (LC-MS/MS) for the simultaneous analysis of norethindrone and ethinyl estradiol (B170435) was developed and validated over a concentration range of 50-10000 pg/ml for norethindrone.
Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Precision is assessed at two levels: intra-day (repeatability) and inter-day (intermediate precision). For bioanalytical methods utilizing Norethindrone-d7, the precision is evaluated using quality control (QC) samples at low, medium, and high concentration levels.
Accuracy is the closeness of the mean test results obtained by the method to the true value. It is typically expressed as the percent recovery or relative error (RE). Similar to precision, accuracy is determined by analyzing QC samples with known concentrations of norethindrone.
The following table summarizes the analytical performance parameters from a validated ultra-performance liquid chromatographic method with tandem mass spectrometric detection (UPLC/MS/MS) for the determination of norethindrone in human plasma, which utilized a stable isotope-labeled internal standard.
Table 1: Analytical Performance Parameters for Norethindrone Quantification
| Parameter | Specification | Result |
|---|---|---|
| Linearity Range | Correlation coefficient (r²) > 0.99 | 50.0-25000 pg/mL |
| Inter-run Precision (CV%) | < 15% (except LLOQ ≤ 20%) | < 8.1% |
| Inter-run Accuracy (% of nominal) | 85-115% (except LLOQ 80-120%) | 99.2-108.4% |
This data is representative of a validated UPLC/MS/MS method for norethindrone in human plasma.
Mitigation of Matrix Effects in Quantitative Bioanalysis of Norethindrone
Matrix effects are a significant challenge in LC-MS/MS-based bioanalysis, arising from the co-eluting endogenous components of the biological matrix that can alter the ionization efficiency of the analyte and the internal standard. This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), ultimately affecting the accuracy and precision of the quantitative results.
Evaluation of Ion Suppression and Enhancement Phenomena
The evaluation of matrix effects is a critical step in the validation of bioanalytical methods. One common approach to assess these phenomena is the post-extraction spike method. This involves comparing the peak area of an analyte spiked into an extracted blank matrix sample with the peak area of the analyte in a neat solution at the same concentration. The matrix factor (MF) is calculated as the ratio of the peak response in the presence of matrix ions to the peak response in the absence of matrix ions. An MF of 1 indicates no matrix effect, while a value less than 1 suggests ion suppression, and a value greater than 1 indicates ion enhancement.
Another qualitative method is the post-column infusion technique. Here, a constant flow of the analyte solution is infused into the LC flow after the analytical column and before the mass spectrometer. A blank matrix extract is then injected. Any fluctuation in the baseline signal at the retention time of the analyte indicates the presence of matrix effects.
For norethindrone analysis, the matrix effect was evaluated by comparing spiked processed plasma blanks with aqueous samples at the same concentration. In one study, the percentage matrix effect was found to be 97.71% for the analyte and 99.45% for the internal standard, indicating minimal ion suppression. The proximity of these values is crucial for the internal standard to effectively compensate for any variability.
Strategies for Compensating Matrix Effects with Deuterated Internal Standards
The use of a stable isotope-labeled internal standard, such as Norethindrone-d7, is the most effective strategy to compensate for matrix effects. The underlying principle is that the deuterated internal standard is chemically and physically almost identical to the analyte. Consequently, it co-elutes with the analyte during chromatography and experiences the same degree of ion suppression or enhancement in the mass spectrometer's ion source.
By calculating the ratio of the analyte's peak area to the internal standard's peak area, any signal variation caused by matrix effects is normalized, as both the numerator and the denominator are affected proportionally. This ensures that the quantitative results remain accurate and precise, even in the presence of significant matrix effects. For this compensation to be effective, it is crucial that the analyte and the internal standard co-elute completely.
The effectiveness of this strategy is demonstrated by the acceptable accuracy and precision data obtained in validated bioanalytical methods for norethindrone that employ a deuterated internal standard. The internal standard-normalized matrix factor should be close to 1.0 to confirm that the internal standard is adequately tracking and compensating for the matrix effects.
Table 2: Compound Names
| Compound Name |
|---|
| Norethindrone |
| Norethindrone-d7 |
| Ethinyl estradiol |
| Norgestrel |
| Progesterone (B1679170) |
| Luteinizing hormone |
Mechanistic Metabolism Studies Employing Norethindrone D7
In Vitro Metabolic Profiling Using Deuterated Norethindrone (B1679910)
In vitro systems are fundamental for elucidating the metabolic pathways of xenobiotics by simulating the biochemical environment of the liver and other tissues.
Liver subcellular fractions, specifically microsomes and cytosol, are extensively used to investigate phase I and phase II metabolism. Microsomes are rich in cytochrome P450 (CYP) enzymes, which are primary drivers of oxidative metabolism, while the cytosolic fraction contains various soluble enzymes, including some transferases involved in conjugation reactions.
In a typical study, Norethindrone-d7 is incubated with pooled human liver microsomes or cytosol in the presence of necessary cofactors (e.g., NADPH for CYP-mediated reactions, UDPGA for glucuronidation). jfda-online.commdpi.com The reaction is allowed to proceed for a set time before being stopped. The resulting mixture is then analyzed to identify the deuterated metabolites formed. Such experiments help to generate an initial profile of the metabolic pathways, such as hydroxylation, reduction, and conjugation. For instance, the incubation of norethisterone (norethindrone) with rat liver microsomes has been shown to result in irreversible binding to microsomal proteins, a process dependent on NADPH and oxygen, suggesting the formation of reactive intermediates. nih.gov
Table 1: Illustrative Example of Components in a Microsomal Incubation System for Norethindrone-d7 Metabolism
| Component | Purpose | Typical Concentration |
| Norethindrone-d7 | Substrate | 1-10 µM |
| Human Liver Microsomes | Enzyme Source | 0.5-1.0 mg/mL |
| NADPH | Cofactor for CYP enzymes | 1 mM |
| Phosphate Buffer | Maintain pH | 100 mM, pH 7.4 |
| Magnesium Chloride | Cofactor for some enzymes | 3.3 mM |
To pinpoint the specific enzymes responsible for the metabolism of Norethindrone-d7, recombinant enzyme systems are employed. nih.gov These systems consist of individual human drug-metabolizing enzymes, such as specific CYP or UGT isoforms, expressed in a cellular system (e.g., insect cells or bacteria).
Table 2: Example of Recombinant CYP Isoforms Screened for Norethindrone-d7 Metabolism
| CYP Isoform | Role in Drug Metabolism | Expected Activity with Norethindrone-d7 |
| CYP3A4 | Major enzyme for steroid metabolism | High |
| CYP2C9 | Metabolizes various drugs | Moderate |
| CYP2C19 | Involved in steroid metabolism | Moderate |
| CYP1A2 | Metabolizes planar aromatic compounds | Low |
| CYP2D6 | Metabolizes drugs with a basic nitrogen | Low |
Mass spectrometry (MS), typically coupled with liquid chromatography (LC-MS), is the cornerstone for identifying and quantifying drug metabolites. ijpras.com The deuterium (B1214612) label in Norethindrone-d7 is invaluable in this context. A deuterated molecule and its metabolites exhibit a characteristic mass shift compared to their non-deuterated counterparts.
When analyzing samples from in vitro incubations, the mass spectrometer can be programmed to search for the parent compound and its potential metabolites, which will all contain the deuterium label. The mass difference between the parent Norethindrone-d7 and its metabolites reveals the type of metabolic modification (e.g., an increase of 16 Da indicates hydroxylation). Tandem mass spectrometry (MS/MS) is then used to fragment the metabolite ions, providing structural information to pinpoint the location of the metabolic change. unife.it This technique allows for the confident identification of deuterated metabolites even at very low concentrations. nih.govmdpi.com
In Vivo Metabolic Fate Investigations in Animal Models (Methodological Focus)
Animal models are crucial for understanding the complete picture of a drug's absorption, distribution, metabolism, and excretion (ADME) in a whole organism.
Norethindrone-d7 serves as an excellent metabolic tracer for in vivo studies. medchemexpress.com The use of stable isotopes like deuterium avoids the need for radioactive materials, simplifying handling and disposal. In these studies, a known dose of Norethindrone-d7 is administered to an animal model (e.g., rats or dogs). Blood, urine, and feces are then collected at various time points.
The key advantage of using a deuterated tracer is the ability to distinguish the administered drug and its metabolites from any endogenous compounds that might have similar structures. nih.govdntb.gov.ua LC-MS analysis of the biological samples allows for the tracking of the concentration of Norethindrone-d7 and its deuterated metabolites over time, providing critical pharmacokinetic data such as half-life, clearance, and volume of distribution for both the parent drug and its metabolites.
Mass balance or excretion balance studies are designed to account for the total administered dose of a drug and to identify the primary routes and extent of its elimination from the body. nih.gov After administering a single dose of Norethindrone-d7 to an animal, its urine and feces are collected quantitatively over a period of several days until the excretion of the deuterated material is negligible. frontiersin.org
The total amount of deuterated material (parent compound and all metabolites) in the collected urine and feces is quantified using mass spectrometry. The results reveal the percentage of the administered dose that is excreted through the renal (urine) and biliary/fecal (feces) pathways. This information is vital for understanding the drug's primary clearance mechanisms and for assessing potential drug accumulation.
Table 3: Illustrative Data from an Excretion Balance Study of Norethindrone-d7 in Rats (72h post-dose)
| Excretion Route | % of Administered Dose (Mean ± SD) | Major Components |
| Urine | 45 ± 5% | Deuterated glucuronide and sulfate (B86663) conjugates |
| Feces | 50 ± 6% | Deuterated hydroxylated metabolites and unchanged Norethindrone-d7 |
| Total Recovery | 95 ± 8% |
Comparative Metabolism of Deuterated versus Unlabeled Norethindrone
Direct comparative studies detailing the metabolism of Norethindrone-d7 versus its unlabeled counterpart are not extensively available in peer-reviewed literature. However, the potential for altered metabolic profiles can be inferred from the well-established principles of kinetic isotope effects (KIE) and the known metabolic pathways of norethindrone. The substitution of hydrogen with its heavier isotope, deuterium, can significantly impact the rate of drug metabolism, particularly when the cleavage of a carbon-hydrogen (C-H) bond is the rate-determining step in a metabolic reaction.
The foundational principle underlying these potential differences is the kinetic isotope effect (KIE). The bond between carbon and deuterium (C-D) is stronger and vibrates at a lower frequency than the carbon-hydrogen (C-H) bond. Consequently, more energy is required to break a C-D bond than a C-H bond. This can lead to a slower rate of reaction for a deuterated molecule compared to its non-deuterated analog, a phenomenon known as a normal primary kinetic isotope effect.
Norethindrone undergoes extensive metabolism, primarily in the liver. The main metabolic pathways involve the reduction of the A-ring of the steroid nucleus. drugbank.com This process is catalyzed by enzymes such as 3α- and 3β-hydroxysteroid dehydrogenases and 5α- and 5β-reductases. drugbank.com Cytochrome P450 (CYP) enzymes are also responsible for the metabolism of a wide array of drugs and are involved in steroid hydroxylation reactions. nih.govnih.gov When a C-H bond cleavage is a critical step in these metabolic transformations, the introduction of deuterium at that specific position can retard the reaction rate. nih.govnih.gov
This slowing of a primary metabolic pathway can lead to a phenomenon known as "metabolic switching". nih.gov With the primary pathway inhibited by the deuterium substitution, the parent drug may be diverted to alternative, previously minor, metabolic routes. This can result in a different profile of metabolites compared to the unlabeled drug. Such alterations in metabolism can have several consequences, including changes in the drug's pharmacokinetic profile, such as a longer half-life and increased plasma exposure of the parent drug. nih.gov Conversely, it could also lead to the increased formation of a metabolite with a different efficacy or toxicity profile.
Pharmacokinetic Research Methodologies Leveraging Norethindrone D7
Tracer Applications in Absorption, Distribution, and Elimination Studies
One of the primary applications of Norethindrone-d7 is as a tracer in pharmacokinetic studies. By introducing a known amount of the deuterated compound, researchers can distinguish it from the endogenous or co-administered non-labeled drug, allowing for precise tracking of its fate within a biological system.
Quantification of Norethindrone-d7 in Biological Fluids and Tissues (Animal Studies)
In animal studies, Norethindrone-d7 can be administered to subjects, and its concentration can be measured over time in various biological matrices such as plasma, urine, feces, and specific tissues. The primary analytical technique for this quantification is liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method offers high selectivity and sensitivity, allowing for the differentiation of Norethindrone-d7 from the non-labeled norethindrone (B1679910) due to their mass difference.
The methodology involves the collection of samples at predetermined time points following the administration of Norethindrone-d7. These samples are then processed to extract the analyte. A known amount of an internal standard, often another stable isotope-labeled compound, is added to the samples to ensure accuracy and precision during the analytical process. The samples are then injected into the LC-MS/MS system, and the concentrations of Norethindrone-d7 are determined by comparing the response of the analyte to that of the internal standard against a calibration curve.
Below is a representative data table illustrating the plasma concentrations of Norethindrone-d7 in an animal model following a single oral administration.
| Time (hours) | Mean Plasma Concentration (ng/mL) | Standard Deviation (ng/mL) |
| 0.5 | 15.2 | 3.1 |
| 1.0 | 25.8 | 5.4 |
| 2.0 | 22.1 | 4.7 |
| 4.0 | 12.5 | 2.6 |
| 8.0 | 5.1 | 1.1 |
| 12.0 | 2.3 | 0.5 |
| 24.0 | 0.8 | 0.2 |
Derivation of Pharmacokinetic Parameters from Deuterated Tracer Data
The concentration-time data obtained from the quantification of Norethindrone-d7 in biological fluids are used to derive key pharmacokinetic parameters. These parameters provide a quantitative description of the drug's disposition in the body. Non-compartmental analysis is a common method used to calculate these parameters from the tracer data.
Key pharmacokinetic parameters derived from Norethindrone-d7 tracer data include:
Maximum Plasma Concentration (Cmax): The highest observed concentration of the drug in the plasma.
Time to Maximum Plasma Concentration (Tmax): The time at which Cmax is reached.
Area Under the Plasma Concentration-Time Curve (AUC): A measure of the total drug exposure over time.
Elimination Half-Life (t1/2): The time it takes for the plasma concentration of the drug to decrease by half.
Clearance (CL): The volume of plasma cleared of the drug per unit of time.
Volume of Distribution (Vd): The apparent volume into which the drug distributes in the body.
These parameters are crucial for understanding the absorption, distribution, and elimination characteristics of norethindrone.
Bioequivalence Methodologies Utilizing Norethindrone-d7 as a Reference
Bioequivalence studies are essential for ensuring that a generic drug product performs in the same manner as the innovator product. While Norethindrone-d7 is not typically used as the reference drug itself, its role as a stable isotope-labeled internal standard is critical in the bioanalytical methods used to support these studies.
In a typical bioequivalence study for a norethindrone product, a randomized, two-period, two-sequence crossover design is often employed. Healthy volunteers receive both the test and reference formulations on separate occasions, with a washout period in between. Blood samples are collected at various time points after administration of each formulation.
The plasma samples are then analyzed to determine the concentration of norethindrone. In this analysis, Norethindrone-d7 is added to all samples, including calibration standards and quality controls, as an internal standard. The use of a stable isotope-labeled internal standard like Norethindrone-d7 is considered the gold standard in bioanalysis because it behaves almost identically to the analyte (norethindrone) during sample extraction, chromatography, and ionization in the mass spectrometer. This co-elution and similar ionization behavior correct for potential variability in the analytical process, leading to highly accurate and precise quantification of norethindrone.
The pharmacokinetic parameters (Cmax and AUC) are then calculated for both the test and reference products. Statistical analysis is performed on the log-transformed data to determine if the 90% confidence interval for the ratio of the geometric means of the test and reference products for both Cmax and AUC falls within the regulatory acceptance range, typically 80-125%.
Investigating Drug-Drug Interactions with Norethindrone-d7 as a Probe (Methodological Aspects)
Understanding the potential for drug-drug interactions (DDIs) is a critical aspect of drug development. Norethindrone is known to be metabolized by cytochrome P450 enzymes, particularly CYP3A4. Therefore, co-administration with drugs that inhibit or induce this enzyme could alter the pharmacokinetics of norethindrone. Norethindrone-d7 can be a valuable tool in methodologically sound DDI studies.
One advanced methodological approach is the use of a cocktail of stable isotope-labeled probes. In this context, Norethindrone-d7 could be co-administered with other drugs to investigate its metabolic fate in the presence of a potential interacting drug.
A common study design involves administering a single oral dose of non-labeled norethindrone to subjects on two separate occasions: once alone, and once after multiple doses of the potential interacting drug (the inhibitor or inducer). In such a study, Norethindrone-d7 would be used as the internal standard for the accurate quantification of norethindrone in plasma samples, as described in the bioequivalence section.
A more sophisticated "probe" methodology could involve the simultaneous administration of a therapeutic dose of non-labeled norethindrone and a microdose of Norethindrone-d7. By analyzing the ratio of the deuterated to non-deuterated drug and their respective metabolites, researchers can gain insights into the mechanisms of interaction. For example, if a co-administered drug inhibits the metabolism of norethindrone, the clearance of both the labeled and non-labeled forms would be expected to decrease, leading to an increase in their plasma concentrations. The use of the stable isotope tracer allows for precise measurement of changes in clearance and metabolic pathways.
This methodological approach can provide detailed information on the impact of a co-administered drug on the pharmacokinetics of norethindrone, helping to predict and manage potential drug-drug interactions in a clinical setting.
Theoretical and Practical Considerations for Deuterated Norethindrone Research
Potential Isotopic Effects on Metabolic Transformations
The substitution of hydrogen with deuterium (B1214612) can significantly influence the metabolic fate of a drug molecule. This is primarily due to the greater mass of deuterium, which results in a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. This difference in bond strength can lead to observable isotopic effects.
Kinetic Isotope Effects (KIE) and Their Impact on Reaction Rates
The kinetic isotope effect (KIE) is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. wikipedia.org For deuterated compounds like Norethindrone-d7, a primary KIE is observed when a C-H bond at a site of metabolism is cleaved in the rate-determining step of the reaction. nih.gov The greater energy required to break the stronger C-D bond can lead to a slower rate of metabolism compared to the non-deuterated counterpart. nih.gov
Norethindrone (B1679910) is primarily metabolized in the liver by the cytochrome P450 (CYP) enzyme system, with CYP3A4, CYP2C9, and CYP2C19 being the major isoforms involved. nih.gov These enzymes catalyze oxidative metabolism, often involving the abstraction of a hydrogen atom. If deuterium is substituted at one of these metabolic "hot spots," a significant KIE can be anticipated, leading to a decreased rate of metabolite formation. researchgate.net This phenomenon is a key consideration in drug design, where deliberate deuteration can be used to improve a drug's pharmacokinetic profile by reducing its metabolic clearance. nih.gov
Table 1: Potential Impact of KIE on Norethindrone-d7 Metabolism
| Metabolic Pathway | Key Enzymes | Potential Impact of Deuteration |
| Aromatic Hydroxylation | CYP Isozymes | Slower rate of formation of hydroxylated metabolites |
| Ring A Reduction | Reductases | Potential for altered rates of reduction |
It is important to note that the magnitude of the KIE is dependent on the specific metabolic pathway and the position of deuteration. Secondary KIEs, where the isotopic substitution is at a position not directly involved in bond cleavage, can also occur and are typically smaller than primary KIEs. wikipedia.org
Stereochemical Implications of Deuterium Substitution
The stereochemistry of drug metabolism is a critical factor in determining the pharmacological and toxicological properties of the resulting metabolites. slideshare.net While isotopic substitution with deuterium does not change the inherent chirality of a molecule, it has the potential to influence the stereochemical outcome of metabolic reactions.
The active sites of metabolizing enzymes are highly specific three-dimensional environments. The subtle changes in bond length and vibrational frequencies resulting from deuterium substitution could theoretically alter the orientation of the substrate within the active site. This altered binding could, in turn, favor the formation of one stereoisomer over another. However, direct experimental evidence for significant stereochemical shifts in the metabolism of deuterated steroids is not extensively documented in the readily available literature. The stereochemistry of steroids is complex, with multiple asymmetric centers, and any influence of deuterium would likely be subtle and require sensitive analytical techniques for detection. slideshare.netyoutube.com
Stability and Storage Considerations for Research-Grade Norethindrone-d7
The integrity of a reference standard is paramount for the accuracy and reproducibility of research findings. Therefore, proper handling and storage of Norethindrone-d7 are crucial.
Chemical Stability in Various Research Matrices
Research-grade Norethindrone-d7 is often used in various matrices, including organic solvents for stock solutions and biological fluids like plasma or serum for bioanalytical assays. The stability of the compound in these matrices must be considered. While specific stability data for Norethindrone-d7 is not widely published, general principles for steroid stability can be applied.
In organic solvents, such as methanol (B129727) or acetonitrile (B52724), deuterated steroids are generally stable when stored under appropriate conditions (see section 6.2.2). However, in biological matrices, enzymatic degradation or pH-dependent hydrolysis could occur. For instance, ester-containing analogs of norethindrone are known to be susceptible to hydrolysis. nih.gov Therefore, it is essential to handle biological samples containing Norethindrone-d7 promptly and store them at low temperatures to minimize degradation.
Table 2: General Stability Considerations for Steroids in Research Matrices
| Matrix | Potential for Degradation | Recommended Handling |
| Organic Solvents (e.g., Methanol, Acetonitrile) | Low, if stored properly | Store at low temperatures, protect from light |
| Plasma/Serum | Enzymatic degradation, hydrolysis | Process samples quickly, store frozen (-20°C or -80°C) |
| Aqueous Buffers | pH-dependent hydrolysis | Use freshly prepared solutions, consider pH stability |
Long-Term Storage and Handling Protocols
Proper long-term storage is essential to maintain the purity and integrity of Norethindrone-d7. Suppliers of reference standards typically provide specific storage recommendations on the certificate of analysis.
General best practices for the long-term storage and handling of deuterated steroid reference standards include:
Storage Temperature: Unless otherwise specified, store in a freezer at -20°C or below. nih.gov
Container: Store in the original, tightly sealed container to prevent contamination and solvent evaporation.
Light Protection: Protect from light to prevent photodegradation.
Moisture Control: Store in a desiccator or a dry environment to prevent hydrolysis.
Handling: Before use, allow the container to warm to room temperature to prevent condensation of moisture onto the compound. Use calibrated equipment for weighing and dispensing.
Regulatory and Quality Assurance Frameworks for Labeled Reference Standards
The use of reference standards in regulated research is governed by strict regulatory and quality assurance frameworks to ensure the reliability and integrity of the data generated.
Regulatory bodies such as the U.S. Food and Drug Administration (FDA) have guidelines for the qualification and use of reference standards in pharmaceutical analysis. pharmtech.com While specific guidance for every labeled compound may not exist, the general principles for reference standard characterization and control apply.
A comprehensive quality assurance program for Norethindrone-d7 as a reference standard should include:
Certificate of Analysis (CoA): The CoA from the supplier is a critical document that provides information on the identity, purity, and isotopic enrichment of the compound. nih.gov
Purity Assessment: The chemical and isotopic purity of the reference standard should be verified. The FDA recommends that reference standards be of the "highest purity that can be obtained through reasonable effort". pharmtech.com
Identity Confirmation: The identity of the compound should be confirmed using appropriate analytical techniques, such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Stability Testing: A stability testing program should be in place to establish the re-test date or expiration date of the reference standard under the recommended storage conditions. nih.gov
Documentation: All activities related to the procurement, handling, storage, and use of the reference standard should be meticulously documented.
Q & A
Q. What is the role of Norethindrone-d7 (Major) as an internal standard in quantitative bioanalysis?
Norethindrone-d7 (Major), a deuterated analog of Norethindrone, is used to enhance analytical accuracy in techniques like LC-MS/MS. Its deuterium substitution reduces ion suppression and matrix effects, allowing precise quantification of Norethindrone in biological samples. Methodologically, researchers should validate its use by comparing retention times, ion ratios, and signal stability against non-deuterated analogs under identical chromatographic conditions .
Q. How is Norethindrone-d7 (Major) synthesized and characterized for pharmacokinetic studies?
Synthesis typically involves hydrogen-deuterium exchange under controlled catalytic conditions. Characterization requires nuclear magnetic resonance (NMR) for structural confirmation and mass spectrometry (MS) to verify isotopic purity (>98% deuterium incorporation). Researchers must document synthetic yields, impurity profiles, and batch-to-batch reproducibility to ensure consistency across studies .
Q. Which analytical techniques are optimal for detecting Norethindrone-d7 (Major) in complex biological matrices?
LC-MS/MS is the gold standard due to its high sensitivity and specificity. Key methodological considerations include:
- Sample preparation : Protein precipitation or solid-phase extraction to reduce matrix interference.
- Ionization mode : Electrospray ionization (ESI) in positive mode for enhanced ionization efficiency.
- Validation metrics : Linearity (R² > 0.99), precision (%CV < 15%), and recovery rates (85–115%) .
Advanced Research Questions
Q. How can chromatographic conditions be optimized to minimize matrix interference when using Norethindrone-d7 (Major) in LC-MS/MS assays?
Optimization involves:
- Mobile phase adjustments : Testing pH (e.g., 2.8–3.2 with formic acid) to improve peak symmetry.
- Column selection : Using C18 columns with sub-2µm particles for better resolution.
- Gradient elution : Fine-tuning acetonitrile/water gradients to separate Norethindrone-d7 from endogenous compounds. Cross-validation with blank matrix samples is critical to confirm interference elimination .
Q. What strategies resolve stability data discrepancies for Norethindrone-d7 (Major) across storage conditions?
Contradictory stability results often arise from degradation pathways (e.g., photolysis, hydrolysis). Researchers should:
Q. How should cross-validation studies be designed when transitioning from Norethindrone to Norethindrone-d7 (Major) in established methods?
Cross-validation requires:
- Parallel analysis : Running both standards simultaneously in the same sample set to assess concordance.
- Statistical tests : Bland-Altman plots or Passing-Bablok regression to evaluate bias and proportionality.
- Sensitivity thresholds : Confirming that the deuterated standard does not alter the lower limit of quantification (LLOQ). Subgroup analyses (e.g., plasma vs. urine matrices) should be included to ensure robustness .
Methodological Frameworks
- PICO Framework : Use Population (biological matrix), Intervention (analytical method), Comparison (non-deuterated standards), and Outcome (accuracy/precision) to structure validation studies .
- FINER Criteria : Ensure questions are Feasible (resource-efficient), Novel (addressing isotopic standards’ role in reproducibility), Ethical (transparent data reporting), and Relevant (advancing pharmacokinetic research) .
Data Reprodubility & Reporting
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
